Technical Profile: (4-Acetyl-2-fluorophenyl)boronic Acid
Technical Profile: (4-Acetyl-2-fluorophenyl)boronic Acid
This technical guide details the structural properties, synthetic pathways, and reactivity profile of (4-Acetyl-2-fluorophenyl)boronic acid , a specialized organoboron building block used in the design of fluorinated biaryl scaffolds for medicinal chemistry.
Chemical Identity & Structural Analysis
This compound represents a strategic "push-pull" electronic system where the electron-withdrawing acetyl group (para) and the inductively withdrawing fluorine atom (ortho) modulate the Lewis acidity of the boron center.
Core Identifiers
| Parameter | Technical Specification |
| IUPAC Name | (4-Acetyl-2-fluorophenyl)boronic acid |
| Common Precursor | 1-(4-Bromo-3-fluorophenyl)ethanone (CAS: 304445-49-6) |
| Molecular Formula | C₈H₈BFO₃ |
| Molecular Weight | 181.96 g/mol |
| SMILES | CC(=O)C1=CC(F)=C(B(O)O)C=C1 |
| Key Functional Groups | Boronic Acid (C1), Fluorine (C2, ortho), Ketone (C4, para) |
Electronic Structure & Reactivity Implications
The ortho-fluorine substituent is the critical structural feature defining this molecule's behavior:
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Enhanced Lewis Acidity: The electronegative fluorine ($ \chi = 3.98 $) increases the electrophilicity of the boron center via inductive effects (-I), potentially accelerating the transmetallation step in Suzuki-Miyaura couplings.
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Protodeboronation Risk: The same electron-withdrawing nature stabilizes the developing negative charge on the ipso-carbon during base-catalyzed hydrolysis, making this compound more susceptible to protodeboronation than non-fluorinated analogues [1].
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Steric Influence: The atomic radius of fluorine (1.47 Å) provides a modest steric block, influencing the conformation of biaryl products but rarely inhibiting catalyst approach.
Synthetic Route: Miyaura Borylation
Direct lithiation is contraindicated due to the incompatibility of the electrophilic ketone (acetyl group) with organolithium reagents. The industry-standard protocol utilizes Palladium-catalyzed Miyaura borylation of the aryl bromide precursor.
Synthesis Workflow (DOT Visualization)
The following diagram illustrates the conversion of the commercially available bromide to the boronic acid via the pinacol ester intermediate.
Figure 1: Synthetic pathway via Miyaura Borylation and subsequent oxidative hydrolysis of the boronate ester.
Detailed Protocol (Self-Validating)
Step 1: Borylation (Formation of Pinacol Ester)
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Charge: In a dry Schlenk flask, combine 1-(4-bromo-3-fluorophenyl)ethanone (1.0 eq), Bis(pinacolato)diboron (
, 1.1 eq), and Potassium Acetate (KOAc, 3.0 eq). -
Catalyst: Add Pd(dppf)Cl₂·CH₂Cl₂ (3-5 mol%). The bidentate ferrocene ligand is crucial to prevent catalyst decomposition.
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Solvent: Add anhydrous 1,4-Dioxane (0.2 M concentration). Degas with
or Ar for 15 minutes. -
Reaction: Heat to 90°C for 4-12 hours. Monitor by TLC/LCMS for the disappearance of the bromide.
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Checkpoint: The product spot will likely be less polar than the starting bromide on silica TLC.
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Step 2: Hydrolysis to Free Acid While the pinacol ester is often used directly, the free acid is generated via:
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Suspend the pinacol ester in Acetone/Water (1:1).
-
Add Sodium Periodate (
, 3.0 eq) and Ammonium Acetate ( , 3.0 eq). -
Stir at room temperature for 12-24 hours.
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Workup: Extract with Ethyl Acetate. The boronic acid may exist in equilibrium with its trimeric boroxine anhydride form (dehydrated trimer), which is a common observation in solid-state boronic acids [2].
Reactivity & Mechanistic Insights
The primary application of this compound is in Suzuki-Miyaura Cross-Coupling . However, the specific electronic environment requires tailored conditions.
The "Ortho-Fluoro" Effect in Catalysis
The fluorine atom at the C2 position exerts a dual effect:
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Acceleration: It renders the boron center more Lewis acidic, facilitating the formation of the reactive boronate "ate" complex with the base (e.g.,
or ). -
Instability (Protodeboronation): Under harsh basic conditions (e.g., strong NaOH, high temp), the C-B bond is prone to cleavage, replacing the
group with a proton.
Optimized Coupling Conditions
To mitigate protodeboronation while maintaining reactivity, use mild bases and anhydrous conditions where possible.
| Parameter | Recommended Condition | Rationale |
| Base | Milder than hydroxides; reduces hydrolytic deboronation. | |
| Solvent | Toluene/Water (10:1) or DMF | Biphasic systems often protect the boronic acid species. |
| Catalyst | Pd(PPh₃)₄ or Pd(OAc)₂/SPhos | SPhos (Buchwald ligand) is excellent for sterically hindered/ortho-substituted boronates [3]. |
Mechanism of Protodeboronation (Risk Analysis)
The following diagram highlights the pathway leading to the unwanted side product (3-fluoroacetophenone) if pH is uncontrolled.
Figure 2: Competitive pathways between productive coupling and destructive protodeboronation. High base concentration favors the left branch.
Applications in Medicinal Chemistry
This building block is essential for introducing the 3-fluoro-4-acetylphenyl moiety into drug scaffolds.
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Biaryl Kinase Inhibitors: The acetyl group serves as a hydrogen bond acceptor or a handle for further derivatization (e.g., condensation with hydrazines to form indazoles or pyrazoles).
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Metabolic Stability: The ortho-fluorine blocks metabolic oxidation at the ring position adjacent to the biaryl linkage, a common "soft spot" in CYP450 metabolism.
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Heterocycle Synthesis:
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Reaction: Condensation of the acetyl group with dimethylformamide dimethyl acetal (DMF-DMA) followed by hydrazine.
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Result: Formation of fluorinated pyrazolyl-phenyl motifs, highly privileged structures in oncology (e.g., VEGFR inhibitors).
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Handling & Stability
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Storage: Store at 2-8°C. Boronic acids spontaneously dehydrate to form cyclic trimeric anhydrides (boroxines). This is reversible upon exposure to aqueous base during coupling reactions.
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Analysis:
-
NMR:
NMR is the best purity check. Expect a signal around -110 to -120 ppm (relative to ). -
Mass Spec: ESI-MS often shows the boronate ester (if using alcohols) or the boroxine mass.
-
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Safety: Irritant. Handle in a fume hood.
References
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Cox, P. A., et al. (2017). "Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion." Journal of the American Chemical Society, 139(37), 13156–13165. Link
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Hall, D. G. (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH. Link
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Barder, T. E., et al. (2005). "Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." Journal of the American Chemical Society, 127(13), 4685–4696. Link
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PubChem Compound Summary. (2025). "1-(4-Bromo-3-fluorophenyl)ethanone (Precursor)." National Center for Biotechnology Information. Link
